![molecular formula C15H24N4O3 B6970569 [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea](/img/structure/B6970569.png)
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is a complex organic compound that features a furan ring, a piperazine moiety, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea typically involves multiple steps:
Formation of the Furan-2-ylmethyl Piperazine: This step involves the reaction of furan-2-carboxaldehyde with piperazine under reductive amination conditions.
Introduction of the Oxopentan-2-yl Group: The furan-2-ylmethyl piperazine is then reacted with a suitable oxopentan-2-yl precursor, such as 2-oxopentanoic acid, under amide coupling conditions.
Urea Formation: Finally, the intermediate is treated with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. The urea linkage provides additional binding sites, enhancing the compound’s overall affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethanamine: Similar in structure but lacks the piperazine and urea components.
Piperazine derivatives: Compounds like 1-(2-furyl)piperazine share the piperazine core but differ in the substituents.
Urea derivatives: Compounds such as N,N’-diarylureas have similar urea linkages but different substituents.
Uniqueness
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is unique due to its combination of a furan ring, piperazine moiety, and urea linkage
Propiedades
IUPAC Name |
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-4-13(17-15(16)21)14(20)19-8-6-18(7-9-19)11-12-5-3-10-22-12/h3,5,10,13H,2,4,6-9,11H2,1H3,(H3,16,17,21)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFSNLGFUSERZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
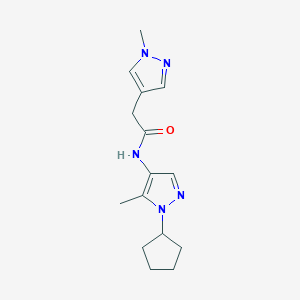
![(5-Chloropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970498.png)
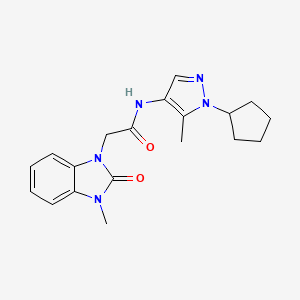
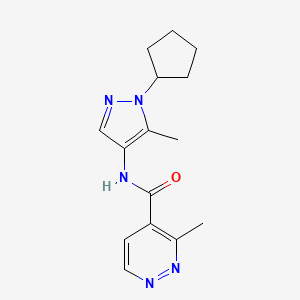
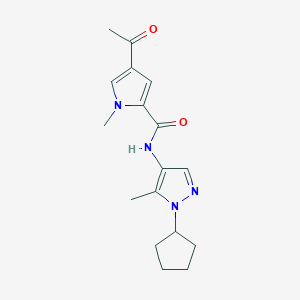
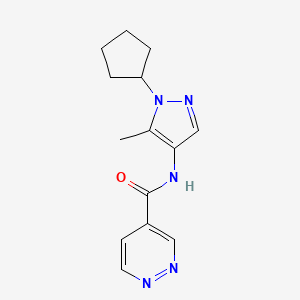
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6970526.png)
![2,5-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]thiophene-3-sulfonamide](/img/structure/B6970532.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B6970554.png)
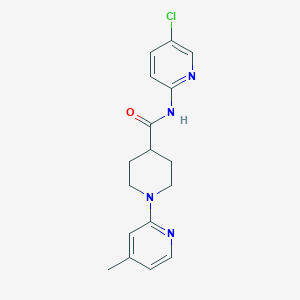
![(5-Chlorofuran-2-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970565.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6970576.png)
